![molecular formula C14H17N3O4S B2846115 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 1211633-71-4](/img/structure/B2846115.png)
2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
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Description
2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring, a piperidine ring, and a cyclopropylsulfonyl group. In
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1,3,4-oxadiazole-bearing compounds, such as the one , typically involves a multi-step process starting from various organic acids. These are converted into esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds are then prepared by reacting these thiols with suitable sulfonyl piperidine derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride. The structures of the synthesized compounds are elucidated using modern spectroscopic techniques, ensuring the accuracy of the synthesis process (Khalid et al., 2016).
Biological Evaluation
The biological activities of these compounds are a significant area of interest. They have been screened for various activities, such as butyrylcholinesterase inhibition, which is a critical target for Alzheimer's disease therapy. The compounds exhibit varying degrees of activity, highlighting the importance of the 1,3,4-oxadiazole core in interacting with biological targets. Molecular docking studies further elucidate the ligand-enzyme binding affinity and orientation, providing insights into the potential therapeutic applications of these compounds (Khalid et al., 2016).
properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-22(19,11-3-4-11)17-7-5-10(6-8-17)13-15-16-14(21-13)12-2-1-9-20-12/h1-2,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGLYKHLFNNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |
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